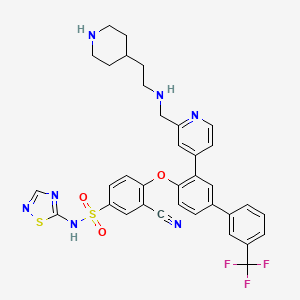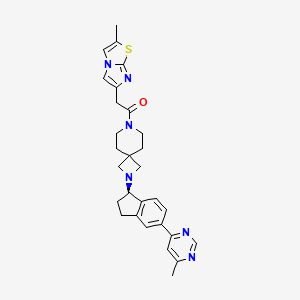
PF-5190457
Übersicht
Beschreibung
PF-5190457 ist eine neuartige Verbindung, die als inverser Agonist des Ghrelin-Rezeptors wirkt. Ghrelin ist ein Hormon, das den Appetit anregt und an der Regulierung des Energiestoffwechsels beteiligt ist. This compound wurde hinsichtlich seines Potenzials zur Behandlung von Alkoholkonsumstörungen untersucht, indem es das Verlangen nach Alkohol und den Konsum reduziert .
Wissenschaftliche Forschungsanwendungen
PF-5190457 hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird als Werkzeugverbindung verwendet, um die Pharmakologie des Ghrelin-Rezeptors und seine Rolle im Energiestoffwechsel zu untersuchen.
Biologie: Untersucht hinsichtlich seiner Auswirkungen auf die Appetitregulierung und Stoffwechselprozesse.
Medizin: Als potenzieller therapeutischer Wirkstoff zur Behandlung von Alkoholkonsumstörungen und anderen Erkrankungen im Zusammenhang mit der Ghrelin-Signalgebung erforscht.
Industrie: Wird bei der Entwicklung neuer Medikamente eingesetzt, die auf Ghrelin-Rezeptoren und verwandte Signalwege abzielen
Wirkmechanismus
This compound entfaltet seine Wirkung, indem es an den Ghrelin-Rezeptor bindet und als inverser Agonist wirkt. Das bedeutet, dass es den Rezeptor nicht nur blockiert, sondern auch seine basale Aktivität reduziert. Zu den beteiligten molekularen Zielstrukturen und Signalwegen gehören:
Ghrelin-Rezeptor (GHS-R1a): this compound bindet an diesen Rezeptor und hemmt seine Aktivität.
Insulinausschüttung: Die Verbindung erhöht die Insulinausschüttung in glukosestimulierten humanen Inselzellen.
Neurotransmitterfreisetzung: Es moduliert die Freisetzung von Neurotransmittern, die an der Appetitregulierung und dem Verlangen nach Alkohol beteiligt sind
Wirkmechanismus
Target of Action
PF-5190457, also known as PF-05190457, UNII-FF33NL9U5G, FF33NL9U5G, or 2-(2-methylimidazo[2,1-b][1,3]thiazol-6-yl)-1-[2-[(1R)-5-(6-methylpyrimidin-4-yl)-2,3-dihydro-1H-inden-1-yl]-2,7-diazaspiro[3.5]nonan-7-yl]ethanone, primarily targets the ghrelin receptor (GHS-R1a) . The ghrelin receptor is a potential target for alcohol use disorders .
Mode of Action
This compound is an inverse agonist of the ghrelin receptor . It inhibits the constitutive activity of GHS-R1a and competitively blocks its activation by acyl-ghrelin . This means that this compound binds to the ghrelin receptor and induces a pharmacological response opposite to that of ghrelin.
Biochemical Pathways
By acting as an inverse agonist, this compound could potentially influence these pathways .
Pharmacokinetics
The pharmacokinetics of this compound have been studied in both non-heavy and heavy alcohol drinkers . A two-compartment model best described the pharmacokinetics of this compound. The apparent volume of distribution was 44.5 L, apparent clearance was 72.0 L/h, apparent peripheral volume of distribution was 271 L, apparent distributional clearance was 28.7 L/h, and first-order absorption rate constant was 0.27/h . The apparent volume of distribution was 3.8-fold higher (169 L) in heavy drinkers .
Result of Action
It has been observed that this compound reduces alcohol craving during a cue-reactivity procedure . This suggests that this compound may have potential as a pharmacological agent to treat alcohol use disorder .
Action Environment
The action of this compound can be influenced by environmental factors such as alcohol consumption. For instance, the apparent volume of distribution of this compound was found to be higher in heavy drinkers, which correlated with a lower maximum plasma concentration in heavy drinkers compared with non-heavy drinkers at the same dose . This suggests that alcohol consumption can influence the pharmacokinetics and potentially the efficacy of this compound .
Biochemische Analyse
Biochemical Properties
PF-5190457 is a potent and selective ghrelin receptor inverse agonist . It interacts with the ghrelin receptor, a G-protein coupled receptor, and inhibits the activation of this receptor . This interaction is characterized by high affinity and selectivity .
Cellular Effects
This compound has been shown to have significant effects on various types of cells. It increases intracellular Ca2+ concentration and insulin secretion from human islets in vitro . In heavy alcohol drinkers, it has been observed to reduce alcohol craving .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to the ghrelin receptor and acting as an inverse agonist . This means that it binds to the same receptor as ghrelin but induces a pharmacological response opposite to that of ghrelin .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been observed to have stable effects over time . It does not interact with the effects of alcohol on locomotor activity or loss-of-righting reflex .
Dosage Effects in Animal Models
In animal models, the effects of this compound have been observed to vary with different dosages . At higher doses, it has been associated with a reduced incidence of somnolence in heavy drinkers .
Metabolic Pathways
This compound is involved in several metabolic pathways. It has been found in human plasma after oral administration, indicating that it undergoes metabolism in the body .
Transport and Distribution
It has been observed that the apparent volume of distribution of this compound is higher in heavy drinkers, indicating that it may be distributed differently in these individuals .
Subcellular Localization
Given its interaction with the ghrelin receptor, it is likely that it localizes to the cell membrane where this receptor is located .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
PF-5190457 wird durch einen mehrstufigen Prozess synthetisiert, der die Bildung von Schlüsselzwischenprodukten und deren anschließende Kupplung umfasst. Der Syntheseweg umfasst typischerweise die folgenden Schritte:
- Bildung des Indan-Moleküls durch Cyclisierungsreaktionen.
- Einführung der Pyrimidinyl-Gruppe durch nukleophile Substitution.
- Kupplung der Indan- und Pyrimidinyl-Zwischenprodukte zur Bildung des Endprodukts .
Industrielle Produktionsmethoden
Die industrielle Produktion von this compound beinhaltet die Optimierung des Synthesewegs für die großtechnische Herstellung. Dies umfasst:
- Auswahl geeigneter Lösungsmittel und Reagenzien, um eine hohe Ausbeute und Reinheit zu gewährleisten.
- Optimierung der Reaktionsbedingungen wie Temperatur, Druck und Reaktionszeit.
- Implementierung von Reinigungstechniken wie Kristallisation und Chromatographie, um das Endprodukt zu isolieren .
Analyse Chemischer Reaktionen
Arten von Reaktionen
PF-5190457 unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Oxide zu bilden.
Reduktion: Reduktionsreaktionen können this compound in seine reduzierten Formen umwandeln.
Substitution: Die Verbindung kann nukleophile und elektrophile Substitutionsreaktionen eingehen
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Es werden Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid verwendet.
Substitution: Reagenzien wie Halogene, Alkylierungsmittel und Nukleophile werden in Substitutionsreaktionen eingesetzt
Hauptprodukte
Zu den Hauptprodukten, die aus diesen Reaktionen gebildet werden, gehören verschiedene oxidierte, reduzierte und substituierte Derivate von this compound, die auf ihre pharmakologischen Eigenschaften weiter analysiert werden können .
Vergleich Mit ähnlichen Verbindungen
PF-5190457 ist im Vergleich zu anderen inversen Agonisten des Ghrelin-Rezeptors aufgrund seiner hohen Selektivität und Potenz einzigartig. Zu ähnlichen Verbindungen gehören:
PF-05190457: Ein weiterer inverser Agonist des Ghrelin-Rezeptors mit ähnlichen pharmakologischen Eigenschaften.
Ghrelin-Rezeptor-Antagonisten: Verbindungen, die den Ghrelin-Rezeptor blockieren, aber keine inverse Agonistenaktivität zeigen.
Ghrelin-Rezeptor-Agonisten: Verbindungen, die den Ghrelin-Rezeptor aktivieren und entgegengesetzte Wirkungen im Vergleich zu this compound haben
Eigenschaften
IUPAC Name |
2-(2-methylimidazo[2,1-b][1,3]thiazol-6-yl)-1-[2-[(1R)-5-(6-methylpyrimidin-4-yl)-2,3-dihydro-1H-inden-1-yl]-2,7-diazaspiro[3.5]nonan-7-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H32N6OS/c1-19-11-25(31-18-30-19)22-3-5-24-21(12-22)4-6-26(24)35-16-29(17-35)7-9-33(10-8-29)27(36)13-23-15-34-14-20(2)37-28(34)32-23/h3,5,11-12,14-15,18,26H,4,6-10,13,16-17H2,1-2H3/t26-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIUDADZJCKGWKR-AREMUKBSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)C2=CC3=C(C=C2)C(CC3)N4CC5(C4)CCN(CC5)C(=O)CC6=CN7C=C(SC7=N6)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC=N1)C2=CC3=C(C=C2)[C@@H](CC3)N4CC5(C4)CCN(CC5)C(=O)CC6=CN7C=C(SC7=N6)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H32N6OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1334782-79-4 | |
| Record name | PF-5190457 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1334782794 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PF-5190457 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14870 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | PF-5190457 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FF33NL9U5G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[2-Amino-5-(4-cyano-phenyl)-pyridin-3-yl]-N-isopropyl-benzamide](/img/structure/B609967.png)
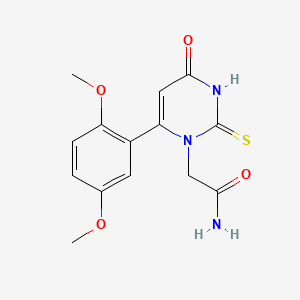


![1-Methyl-3-(4-methylpyridin-3-yl)-6-(pyridin-2-ylmethoxy)pyrazolo[3,4-b]pyrazine](/img/structure/B609972.png)

![N-{4-[(R)-(3,3-Dimethylcyclobutyl)({6-[4-(Trifluoromethyl)-1h-Imidazol-1-Yl]pyridin-3-Yl}amino)methyl]benzene-1-Carbonyl}-Beta-Alanine](/img/structure/B609974.png)
![2-Methyl-L-Alanyl-N-[(3r,4s,5s)-3-Methoxy-1-{(2s)-2-[(1r,2r)-1-Methoxy-2-Methyl-3-Oxo-3-{[(1s)-2-Phenyl-1-(1,3-Thiazol-2-Yl)ethyl]amino}propyl]pyrrolidin-1-Yl}-5-Methyl-1-Oxoheptan-4-Yl]-N-Methyl-L-Valinamide](/img/structure/B609976.png)
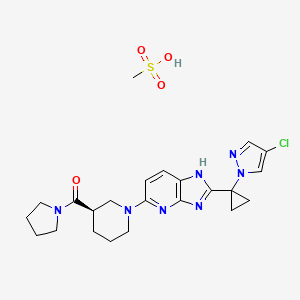
![2-[1-[4-Fluoro-2-(1,1,1-trifluoropropan-2-yl)phenoxy]propan-2-yl]-7-(4-methylimidazol-1-yl)-3,4-dihydropyrido[1,2-a]pyrazine-1,6-dione](/img/structure/B609982.png)
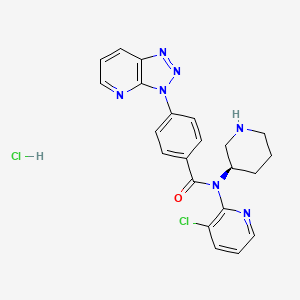
![5-(1-methyl-1H-pyrazol-4-yl)-4-(morpholin-4-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B609986.png)
